Dual Antiviral-Cytotoxic Activity in DNA Virus Models
In a comparative antiviral evaluation, 3'-Amino-5'-chloro-3',5'-dideoxyadenosine was the only analogue among three 3',5'-dideoxyadenosine derivatives that demonstrated both significant antiviral activity and measurable cytotoxicity against adenovirus 5, herpesvirus hominis 1, and vaccinia virus [1]. The other two 3',5'-dideoxyadenosine variants lacked either the antiviral or the cytotoxic component, highlighting the essential role of the combined amino-chloro substitution pattern [1].
Comparator: Two other 3',5'-dideoxyadenosines — only single activity observed
| Evidence Dimension | Antiviral activity and cytotoxicity profile |
|---|---|
| Target Compound Data | Active (both antiviral and cytotoxic) [1] |
| Comparator Or Baseline | Two other 3',5'-dideoxyadenosine derivatives (structures not specified): one active but not both properties [1] |
| Quantified Difference | Qualitative: only one of three analogues possesses dual activity [1] |
| Conditions | Cell culture; adenovirus 5, herpesvirus hominis 1, vaccinia virus; with and without adenosine deaminase inhibitor [1] |
Why This Matters
This selectivity means the compound uniquely enables researchers to study the linked antiviral-cytotoxic mechanisms without confounding variables present in single-activity analogues.
- [1] Grytzmann B, Morr M, Wigand R. Derivatives of 3'- and 5'-deoxyadenosine: their inhibitory activity against DNA viruses. Chemotherapy. 1980;26(5):316-322. doi:10.1159/000237923 View Source
